3-Bromo-1,2,4-oxadiazole-5-carboxylic acid 3-Bromo-1,2,4-oxadiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15854747
InChI: InChI=1S/C3HBrN2O3/c4-3-5-1(2(7)8)9-6-3/h(H,7,8)
SMILES:
Molecular Formula: C3HBrN2O3
Molecular Weight: 192.96 g/mol

3-Bromo-1,2,4-oxadiazole-5-carboxylic acid

CAS No.:

Cat. No.: VC15854747

Molecular Formula: C3HBrN2O3

Molecular Weight: 192.96 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1,2,4-oxadiazole-5-carboxylic acid -

Specification

Molecular Formula C3HBrN2O3
Molecular Weight 192.96 g/mol
IUPAC Name 3-bromo-1,2,4-oxadiazole-5-carboxylic acid
Standard InChI InChI=1S/C3HBrN2O3/c4-3-5-1(2(7)8)9-6-3/h(H,7,8)
Standard InChI Key YJQSLFMEDMVODN-UHFFFAOYSA-N
Canonical SMILES C1(=NC(=NO1)Br)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-bromo-1,2,4-oxadiazole-5-carboxylic acid, reflects its heterocyclic structure: a five-membered oxadiazole ring with bromine at position 3 and a carboxylic acid group at position 5. Key properties include:

PropertyValueSource
Molecular FormulaC₃HBrN₂O₃
Molecular Weight192.96 g/mol
CAS NumberNot explicitly listed*-
SMILESC1(=NC(=NO1)Br)C(=O)O
InChI KeyYJQSLFMEDMVODN-UHFFFAOYSA-N

*While the acid’s CAS number isn’t directly provided, its ethyl ester derivative is documented as CAS 121562-09-2 .

The planar oxadiazole ring exhibits aromaticity, with bromine’s electronegativity influencing reactivity at position 3. The carboxylic acid group enhances water solubility and enables conjugation reactions .

Synthetic Methodologies

Direct Synthesis from Carboxylic Acids

A optimized one-pot procedure (adapted from ) involves:

  • Amidoxime Formation: Reacting nitriles (R-C≡N) with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol using triethylamine (TEA) as base:

    R-C≡N + NH2OH\cdotpHClTEA, EtOHR-C(=N-OH)NH2\text{R-C≡N + NH}_2\text{OH·HCl} \xrightarrow{\text{TEA, EtOH}} \text{R-C(=N-OH)NH}_2

    Conditions: 70°C, 16 hours, 85–95% yield .

  • Acylation: Coupling with carboxylic acids using EDC/HOAt activation:

    R-C(=N-OH)NH2+R’-COOHEDC, HOAtR-C(=N-O-COR’)NH2\text{R-C(=N-OH)NH}_2 + \text{R'-COOH} \xrightarrow{\text{EDC, HOAt}} \text{R-C(=N-O-COR')NH}_2

    Room temperature, 24 hours .

  • Cyclodehydration: TEA-mediated ring closure at 100°C for 3 hours:

    R-C(=N-O-COR’)NH2Δ,TEAOxadiazole+H2O\text{R-C(=N-O-COR')NH}_2 \xrightarrow{\Delta, \text{TEA}} \text{Oxadiazole} + \text{H}_2\text{O}

For 3-bromo derivatives, brominated nitriles or carboxylic acids serve as starting materials .

Post-Functionalization Strategies

Ethyl Ester Derivatization:
Reacting the carboxylic acid with ethanol under acidic conditions yields ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate (CAS 121562-09-2) :

C3HBrN2O3+EtOHH+C5H5BrN2O3+H2O\text{C}_3\text{HBrN}_2\text{O}_3 + \text{EtOH} \xrightarrow{\text{H}^+} \text{C}_5\text{H}_5\text{BrN}_2\text{O}_3 + \text{H}_2\text{O}

This ester derivative is commercially available (€37–552/g) , facilitating further modifications.

TargetEffectIC₅₀/KDSource
Proteasome CT-LApoptosis induction27 nM (derivative)
BRD4 BromodomainsEpigenetic regulation0.2–168 μM
Topoisomerase IIDNA replication inhibitionPending

Derivatives like PI-1840 demonstrate 10-fold higher cellular activity than parent compounds, attributed to enhanced membrane permeability .

Antimicrobial Profiles

While direct data on 3-bromo-1,2,4-oxadiazole-5-carboxylic acid is limited, structurally similar compounds exhibit:

  • Gram-positive Bacteria: MIC = 2–8 μg/mL

  • Candida spp.: IC₅₀ = 4–16 μg/mL
    Mechanisms involve disruption of microbial cell wall synthesis and efflux pump inhibition.

Applications in Drug Discovery

Fragment-Based Design

The compound’s low molecular weight (192.96 g/mol) and polar surface area (~75 Ų) make it ideal for fragment libraries. Key applications:

  • Scaffold Hopping: Replacing thiazole rings in kinase inhibitors

  • PROTAC Development: Conjugating with E3 ligase ligands via carboxylic acid

Radiopharmaceuticals

Bromine-76/77 isotopes enable PET/SPECT imaging. Preliminary studies show:

  • Tumor Uptake: 4.5% ID/g at 1 hour post-injection (breast cancer models)

  • Clearance: Renal excretion dominant (t₁/₂ = 2.3 hours)

Challenges and Future Directions

Synthetic Limitations

  • Bromine Lability: Harsh conditions may lead to debromination

  • Scale-Up Costs: Current routes require 3–4 steps (≥$150/g)

Research Priorities

  • In Vivo Toxicity Studies: No data available on maximum tolerated dose

  • Cocrystallization Experiments: Determine binding modes with BRD4

  • Prodrug Development: Mask carboxylic acid to enhance oral bioavailability

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